Fexofénadine chlorhydrate

Vue d'ensemble

Description

Le chlorhydrate de fexofénadine est un antihistaminique de deuxième génération utilisé principalement pour traiter les symptômes d’allergie tels que le rhume des foins et l’urticaire. C’est un antagoniste sélectif des récepteurs périphériques H1, ce qui signifie qu’il bloque l’action de l’histamine, une substance présente dans l’organisme qui provoque des symptômes allergiques . Contrairement aux antihistaminiques de première génération, le chlorhydrate de fexofénadine ne traverse pas facilement la barrière hémato-encéphalique, ce qui réduit le risque de sédation .

Applications De Recherche Scientifique

Fexofenadine hydrochloride is widely used in scientific research due to its antihistamine properties. It is used in studies related to allergic reactions, inflammation, and histamine receptor activity . Additionally, it is employed in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion . Its phase transformation properties during wet granulation processes are also studied to improve drug formulation and performance .

Mécanisme D'action

Le chlorhydrate de fexofénadine agit en antagonisant sélectivement les récepteurs H1 à la surface des cellules de divers systèmes d’organes . En bloquant ces récepteurs, il empêche l’activation de l’histamine, réduisant ainsi les symptômes allergiques tels que les éternuements, les démangeaisons et les gonflements . Il ne traverse pas la barrière hémato-encéphalique, ce qui minimise les effets sur le système nerveux central, comme la somnolence .

Composés similaires :

Loratadine : Fonction similaire, mais durée d’action plus longue.

Désloratadine : Un métabolite de la loratadine aux propriétés similaires, mais plus puissant.

Unicité : Le chlorhydrate de fexofénadine est unique par ses effets sédatifs minimes et sa capacité à fournir un soulagement efficace des symptômes allergiques sans implication significative du système nerveux central . Il est également connu pour son apparition rapide de l’effet et sa longue durée d’action, ce qui en fait un choix préféré pour de nombreux patients .

Analyse Biochimique

Biochemical Properties

Fexofenadine hydrochloride plays a crucial role in biochemical reactions by selectively binding to H1 histamine receptors. This binding inhibits the action of histamine, a compound involved in allergic responses. Fexofenadine hydrochloride interacts with various biomolecules, including histamine receptors on the surface of cells. By blocking these receptors, it prevents histamine from exerting its effects, thereby reducing symptoms such as itching, swelling, and redness .

Cellular Effects

Fexofenadine hydrochloride influences various cellular processes by blocking histamine receptors on different cell types, including mast cells, basophils, and epithelial cells. This inhibition prevents the release of inflammatory mediators and reduces allergic responses. Additionally, fexofenadine hydrochloride has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, leading to decreased production of pro-inflammatory cytokines and other mediators .

Molecular Mechanism

At the molecular level, fexofenadine hydrochloride exerts its effects by competitively binding to H1 histamine receptors, thereby blocking histamine from activating these receptors. This binding prevents the downstream signaling cascade that leads to allergic symptoms. Fexofenadine hydrochloride does not cross the blood-brain barrier, which minimizes central nervous system side effects such as drowsiness .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fexofenadine hydrochloride have been observed to be stable over time. The compound shows minimal degradation and maintains its efficacy in reducing allergic symptoms. Long-term studies have demonstrated that fexofenadine hydrochloride remains effective and well-tolerated, with no significant changes in its pharmacological profile over extended periods .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of fexofenadine hydrochloride vary with different dosages. At therapeutic doses, it effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, some toxic effects such as dizziness, drowsiness, and dry mouth have been reported. These findings highlight the importance of adhering to recommended dosages to avoid potential toxicity .

Metabolic Pathways

Fexofenadine hydrochloride is minimally metabolized in the liver, with only about 5% of the ingested dose undergoing hepatic metabolism. The primary metabolic pathways involve the formation of a methyl ester and a carboxylate metabolite. The enzymes responsible for these metabolic transformations have not been fully elucidated. The majority of the drug is excreted unchanged in feces and urine .

Transport and Distribution

Fexofenadine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is known to interact with organic anion transporters, which play a role in its excretion and detoxification. The compound does not cross the blood-brain barrier, which limits its central nervous system effects. Fexofenadine hydrochloride is primarily localized in peripheral tissues, where it exerts its antihistamine effects .

Subcellular Localization

Fexofenadine hydrochloride is primarily localized in the plasma membrane, where it binds to H1 histamine receptors. This localization is crucial for its function as an antihistamine, as it allows the compound to effectively block histamine from binding to its receptors. The compound does not undergo significant post-translational modifications or targeting to specific organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de fexofénadine implique généralement la réduction d’un dérivé carboxylate, suivie d’une hydrolyse avec une base pour obtenir le dérivé de l’acide carboxylique . Une méthode courante comprend l’utilisation de bicarbonate de potassium et de dichlorométhane pour l’extraction, suivie de l’ajout d’acide chlorhydrique concentré .

Méthodes de production industrielle : La production industrielle du chlorhydrate de fexofénadine implique plusieurs étapes, notamment le tamisage du médicament principal et des matériaux auxiliaires, la dissolution de la polyvinylpyrrolidone dans une solution d’éthanol et le mélange des composants pour former des granulés . Les granulés sont ensuite séchés, mélangés à des matériaux supplémentaires, puis comprimés et enrobés .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de fexofénadine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution .

Réactifs et conditions courantes :

Oxydation : Implique l’utilisation d’oxydants tels que le peroxyde d’hydrogène.

Réduction : Implique généralement des agents réducteurs comme le borohydrure de sodium.

Substitution : Utilise souvent des agents d’halogénation pour les réactions d’halogénation.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la fexofénadine, tels que ses dérivés carboxylate et hydroxyle .

4. Applications de la recherche scientifique

Le chlorhydrate de fexofénadine est largement utilisé dans la recherche scientifique en raison de ses propriétés antihistaminiques. Il est utilisé dans des études relatives aux réactions allergiques, à l’inflammation et à l’activité des récepteurs de l’histamine . En outre, il est utilisé dans des études pharmacocinétiques pour comprendre son absorption, sa distribution, son métabolisme et son excrétion . Ses propriétés de transformation de phase lors des processus de granulation humide sont également étudiées afin d’améliorer la formulation et les performances des médicaments .

Comparaison Avec Des Composés Similaires

Loratadine: Similar in function but has a longer duration of action.

Desloratadine: A metabolite of loratadine with similar properties but more potent.

Uniqueness: Fexofenadine hydrochloride is unique in its minimal sedative effects and its ability to provide effective relief from allergic symptoms without significant central nervous system involvement . It is also known for its rapid onset of action and long duration of effect, making it a preferred choice for many patients .

Propriétés

IUPAC Name |

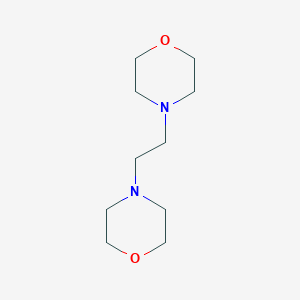

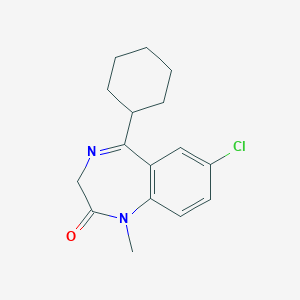

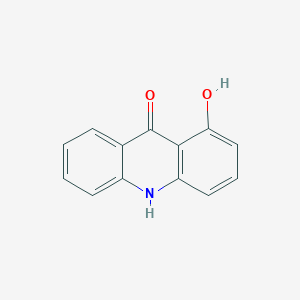

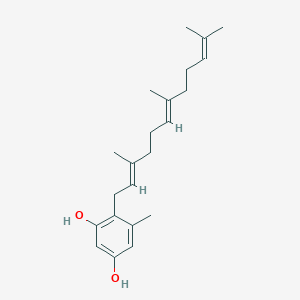

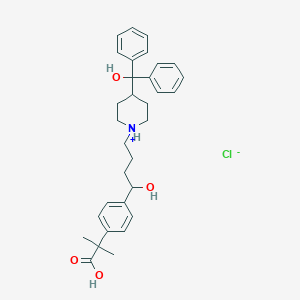

2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJFVPUCXDGFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048716 | |

| Record name | Fexofenadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

71.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085984 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

153439-40-8 | |

| Record name | Fexofenadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153439-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fexofenadine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153439408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FEXOFENADINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fexofenadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEXOFENADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S068B75ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.